molecular formula C10H12N2S B2675888 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1338368-78-7

2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No. B2675888
M. Wt: 192.28
InChI Key: OPPGIKFHZAJGLW-UHFFFAOYSA-N
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Description

The compound “2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile” is a type of thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile” is C10H12N2S . The InChI code for this compound is 1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3 .

Scientific Research Applications

Synthesis and Derivatives

2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile is a compound with notable applications in the synthesis of various derivatives, including tetrahydropyrimido[4,5-b]quinoline and pyrrolobenzo[b]thieno[1,4]diazepines. Its reactivity with different reagents enables the creation of compounds with potential biological and chemical properties (Elkholy & Morsy, 2006; El-Kashef et al., 2007).

Crystallography and Molecular Structure

Research into the crystal structure of derivatives shows the potential for applications in materials science and pharmacology. The detailed study of molecular structures and crystal packing can inform the design of novel materials with specific optical or electronic properties (Zhang, 2013).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for antimicrobial and antifungal activities, indicating potential for development into therapeutic agents. Research demonstrates the effectiveness of these compounds against various pathogens, suggesting their utility in combating infectious diseases (Sabnis & Rangnekar, 1989; Scotti et al., 2012).

Computational and Theoretical Studies

Studies on the electronic transport behavior of derivatives demonstrate the potential for applications in molecular electronics, particularly as optical molecular switches. These findings open avenues for the development of novel electronic devices based on organic compounds (Farbodnia et al., 2021).

Catalysis and Synthetic Methodologies

The compound serves as a key intermediate in organocatalyzed syntheses, showcasing its versatility in facilitating the production of complex organic molecules. This highlights its importance in the field of synthetic chemistry, offering efficient pathways for the construction of valuable chemical entities (Ding & Zhao, 2010).

Antiproliferative and Anticancer Activities

Emerging research into the antiproliferative and anticancer activities of derivatives suggests promising avenues for the development of novel anticancer therapies. These compounds exhibit potential in targeting specific cancer cell lines, underscoring the therapeutic value of further exploration in this area (Mohareb & Abdo, 2022).

Safety And Hazards

The compound “2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile” is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2)4-3-7-8(10)6(5-11)9(12)13-7/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGIKFHZAJGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=C(S2)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

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